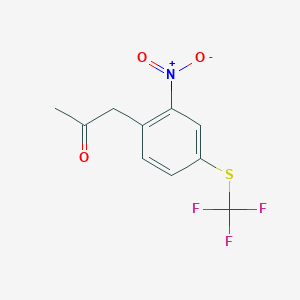
CID 76518848
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIS(DIMETHYLAMINO)VINYLMETHYLSILANE: is an organosilicon compound with the molecular formula C7H18N2Si . It is known for its unique chemical properties and is widely used in various industrial and research applications. The compound is characterized by the presence of a vinyl group and two dimethylamino groups attached to a silicon atom, making it a versatile reagent in organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE can be synthesized through the reaction of dichloromethylvinylsilane with dimethylamine . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
CH2=CH−Si(CH3)Cl2+2HN(CH3)2→CH2=CH−Si(CH3)(N(CH3)2)2+2HCl
Industrial Production Methods: In industrial settings, the production of BIS(DIMETHYLAMINO)VINYLMETHYLSILANE involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process is carefully monitored to maintain the quality and consistency of the product .
化学反応の分析
Types of Reactions: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized silanes with various substituents.
科学的研究の応用
Chemistry: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.
Biology: In biological research, the compound is used to modify surfaces and create biocompatible materials. It is also utilized in the development of biosensors and diagnostic tools.
Industry: In the industrial sector, BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of electronic components and semiconductors .
作用機序
The mechanism of action of BIS(DIMETHYLAMINO)VINYLMETHYLSILANE involves its ability to form strong bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the dimethylamino groups enhance its reactivity and solubility. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes. These interactions are crucial in its applications in material science and surface modification .
類似化合物との比較
BIS(DIMETHYLAMINO)DIMETHYLSILANE: This compound has a similar structure but lacks the vinyl group, making it less reactive in polymerization reactions.
TRIS(DIMETHYLAMINO)SILANE: This compound contains three dimethylamino groups, providing higher reactivity but different physical properties.
N,N-DIMETHYLTRIMETHYLSILYLAMINE: This compound has a different arrangement of functional groups, leading to distinct chemical behavior.
Uniqueness: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is unique due to the presence of both vinyl and dimethylamino groups, which confer high reactivity and versatility. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable reagent in both research and industrial applications .
特性
分子式 |
C7H15N2Si |
|---|---|
分子量 |
155.29 g/mol |
InChI |
InChI=1S/C7H15N2Si/c1-8(2)7(5-6-10)9(3)4/h5H,6H2,1-4H3 |
InChIキー |
DFYOVJHHMFVZBC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=CC[Si])N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)







